molecular formula C17H15N3O2S B2860784 2-(4-methoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 391862-44-5

2-(4-methoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2860784
CAS RN: 391862-44-5
M. Wt: 325.39
InChI Key: UXTRTMMTDLYCET-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the thiadiazole family of compounds, which have been extensively studied for their diverse biological activities.

Scientific Research Applications

Selective Antagonists for Human Adenosine A3 Receptors

Research has identified derivatives of 2-(4-methoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide as potent and selective antagonists for human adenosine A3 receptors. These compounds have shown significant increases in binding affinity and selectivity for human adenosine A3 receptors, which are implicated in various physiological and pathological processes. One of the most potent antagonists identified exhibited antagonistic properties in functional assays of cAMP biosynthesis, a critical signal transduction pathway of adenosine A3 receptors (Jung et al., 2004).

Antimicrobial and Antioxidant Activities

Novel derivatives of 1,3,4-thiadiazole, related to the parent compound, have been synthesized and evaluated for their antimicrobial and antioxidant properties. These compounds, including various substitutions, demonstrated activity against a range of bacterial strains and showed potential as antioxidants, suggesting their utility in developing new antimicrobial agents with added health benefits (Al-Khazragie et al., 2022).

Glutaminase Inhibitors for Cancer Treatment

Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are chemically related to the core structure of interest, has led to the identification of potent inhibitors of kidney-type glutaminase (GLS). These inhibitors have shown potential in attenuating the growth of cancer cells both in vitro and in animal models, highlighting their therapeutic potential in cancer treatment (Shukla et al., 2012).

Anticancer and Antiviral Properties

Further studies have developed compounds bearing the thiadiazole ring, exhibiting significant selective inhibition of leukemia cell lines and high activity against specific viral strains. These findings indicate the potential of such compounds in the development of new treatments for cancer and viral infections (Havrylyuk et al., 2013).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-22-14-9-7-12(8-10-14)11-15(21)18-17-20-19-16(23-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTRTMMTDLYCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

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